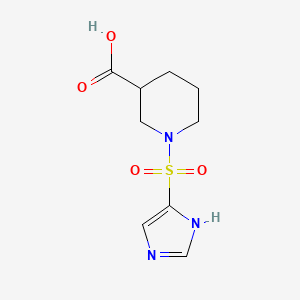

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Descripción general

Descripción

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a piperidine ring

Métodos De Preparación

The synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors, such as ethyl piperidine-3-carboxylate.

Final Assembly: The final step involves coupling the imidazole and piperidine intermediates, followed by carboxylation to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Análisis De Reacciones Químicas

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other groups.

Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is C9H13N3O4S, with a molecular weight of approximately 259.28 g/mol. The compound features a piperidine ring, an imidazole moiety, and a sulfonyl group, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications of the imidazole ring can enhance activity against various bacterial strains, making it a candidate for antibiotic development .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Investigations into its mechanism of action revealed potential pathways involving apoptosis induction in cancer cells. For instance, derivatives of this compound have been tested in vitro against several cancer cell lines, showing promise in inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it has shown potential as an inhibitor of certain proteases, which play critical roles in cancer metastasis and viral replication .

Biochemical Research Applications

- Bioconjugation : The functional groups present in this compound allow for bioconjugation with biomolecules such as proteins and nucleic acids. This property is valuable for creating targeted drug delivery systems and diagnostic tools .

- Study of Protein Interactions : The compound can be utilized in research focused on protein-ligand interactions. Its ability to bind selectively to specific proteins may help elucidate mechanisms of action for various biological processes and diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Antimicrobial Activity | Antibiotic development | Effective against multiple bacterial strains |

| Anticancer Properties | Inhibition of cancer cell proliferation | Induces apoptosis in vitro |

| Enzyme Inhibition | Protease inhibition | Potential in reducing cancer metastasis |

| Bioconjugation | Targeted drug delivery systems | Enhances specificity and efficacy |

| Protein Interaction Studies | Understanding protein-ligand dynamics | Valuable insights into biological mechanisms |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

- Cancer Research : In a study published in Cancer Research, the compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell growth and increased apoptosis markers, indicating its potential as a therapeutic agent for cancer treatment .

- Enzyme Inhibition Analysis : A biochemical assay indicated that the compound effectively inhibited cathepsin B activity, which is implicated in tumor progression and metastasis. This inhibition was found to correlate with reduced invasive properties of cancer cells in vitro .

Mecanismo De Acción

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid can be compared with similar compounds, such as:

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid: This compound has a methyl group on the imidazole ring, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.

Actividad Biológica

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, with the CAS number 899703-25-4, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNOS, and it has a molecular weight of 259.29 g/mol. This compound features an imidazole ring, which is known for its bioactivity, particularly in drug design.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing imidazole and piperidine moieties can modulate enzyme activities and receptor functions, potentially influencing pathways related to inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of piperidine have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications in the sulfonyl and carboxylic acid groups can enhance antimicrobial potency.

Inhibitory Effects on Enzymes

There is evidence that compounds with similar structural features can inhibit specific enzymes involved in metabolic pathways. For example, inhibitors targeting soluble epoxide hydrolase (sEH) have been developed from piperidine derivatives, indicating that this compound may exhibit similar inhibitory effects. Such inhibition can lead to significant changes in lipid metabolism and inflammatory responses.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, possibly through the activation of caspases and alteration of mitochondrial membrane potential.

- Neuroprotective Effects : Some research suggests that imidazole-containing compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in neurodegenerative diseases.

- Analgesic Properties : Preliminary findings indicate that related compounds may possess analgesic effects, potentially through modulation of pain pathways involving GABAergic and opioid systems.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXSXLGCRWLSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392592 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899703-25-4 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.